molecular formula C11H11NO5 B1513103 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID CAS No. 64521-33-1

2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID

Cat. No.: B1513103
CAS No.: 64521-33-1
M. Wt: 237.21 g/mol
InChI Key: YWUBSKUJYNQQSE-XBXARRHUSA-N
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Description

2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroxyphenyl group and an amino acrylic acid moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group. It may also be investigated for its interactions with enzymes and other biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its antioxidant properties may contribute to its use in treating oxidative stress-related conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID involves its interaction with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may interact with enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ACETAMIN-3-(3,4-DIHYDROXYLPHENYL)-ACRYLICACID is unique due to its combination of a dihydroxyphenyl group and an amino acrylic acid moiety

Properties

CAS No.

64521-33-1

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(E)-2-acetamido-3-(3,4-dihydroxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-5,14-15H,1H3,(H,12,13)(H,16,17)/b8-4+

InChI Key

YWUBSKUJYNQQSE-XBXARRHUSA-N

SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)O)O)C(=O)O

Isomeric SMILES

CC(=O)N/C(=C/C1=CC(=C(C=C1)O)O)/C(=O)O

Canonical SMILES

CC(=O)NC(=CC1=CC(=C(C=C1)O)O)C(=O)O

sequence

X

Origin of Product

United States

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